molecular formula C13H10ClFN2O3 B6423097 N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040660-62-5

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6423097
CAS No.: 1040660-62-5
M. Wt: 296.68 g/mol
InChI Key: COFHXUXMEZWAFV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a chloro-fluoro-phenyl group, a methoxy group, and a carboxamide group, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Substitution Reactions:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Carboxamide Formation: The carboxamide group can be formed by reacting the pyridine derivative with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is evaluated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways that promote cell growth and proliferation. This inhibition can lead to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, a tyrosine kinase inhibitor used in cancer therapy.

    Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of chloro, fluoro, methoxy, and carboxamide groups provides a versatile scaffold for further chemical modifications and optimization in drug development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O3/c1-20-12-6-16-10(5-11(12)18)13(19)17-7-2-3-9(15)8(14)4-7/h2-6H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHXUXMEZWAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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